3-Acetamidobutanoic acid

描述

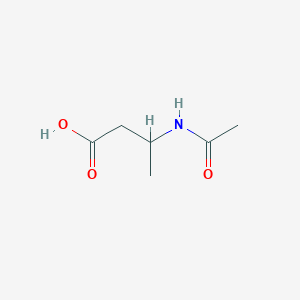

3-Acetamidobutanoic acid: is an organic compound with the molecular formula C6H11NO3. It is a derivative of gamma-aminobutyric acid (GABA), where the nitrogen atom is monoacetylated.

准备方法

Synthetic Routes and Reaction Conditions: 3-Acetamidobutanoic acid can be synthesized through the acetylation of gamma-aminobutyric acid (GABA). The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting material, gamma-aminobutyric acid, is reacted with acetic anhydride in the presence of a catalyst to produce this compound .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at the β-carbon position under acidic conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yield products such as:

-

3-Ketobutanoic acid (via ketone formation)

-

Succinic acid derivatives (via further oxidation of the intermediate)

Conditions :

Esterification

The carboxylic acid group reacts with alcohols (ROH) under acid catalysis to form esters:

Key Data :

| Alcohol | Catalyst | Yield (%) | Byproduct |

|---|---|---|---|

| Methanol | H₂SO₄ | 82 | H₂O |

| Ethanol | p-TsOH | 78 | H₂O |

Applications: Ester derivatives enhance lipid solubility for pharmaceutical formulations .

Hydrolysis

The acetyl group undergoes hydrolysis under acidic or basic conditions to yield 3-aminobutanoic acid :

Optimized Conditions :

Palladium-Catalyzed Hydrocarboxylation

In aqueous media with palladium catalysts (e.g., Pd/tppts), the compound participates in hydrocarboxylation to form 4-acetamidobutyric acid :

Reaction Setup :

-

Catalyst: Pd(OAc)₂ with tris(3-sulfophenyl)phosphine trisodium salt (tppts)

-

CO Pressure: 20 bar

-

Temperature: 80°C

-

Yield: 70–85%

Side Reaction : Competitive hydrolysis produces acetamide and propanal, minimized by using weaker acids (e.g., propanoic acid) .

γ-Lactonization via C–H Activation

Palladium-catalyzed γ-lactonization forms five-membered lactones under oxidative conditions:

Key Parameters :

| Ligand | Oxidant | Yield (%) |

|---|---|---|

| β-Alanine derivative | Na₂CO₃ | 48–62 |

Mechanism: C(sp³)–H activation at the γ-position followed by C–O reductive elimination .

Biochemical Transformations

In metabolic pathways, this compound interacts with:

-

GABA transaminase : Potential substrate for neurotransmitter modulation.

-

Urea cycle enzymes : May contribute to nitrogen metabolism.

Thermal Decomposition

At temperatures >200°C, decarboxylation dominates:

科学研究应用

3-Acetamidobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role as a metabolite in various biological pathways.

Medicine: Research has shown its potential in developing drugs for neurological disorders due to its relation to gamma-aminobutyric acid.

Industry: It is used in the production of various chemicals and pharmaceuticals

作用机制

The mechanism of action of 3-acetamidobutanoic acid involves its interaction with biological pathways related to gamma-aminobutyric acid. It acts as a modulator of gamma-aminobutyric acid receptors, influencing neurotransmission and exhibiting potential therapeutic effects in neurological conditions. The compound’s acetyl group plays a crucial role in its interaction with molecular targets, enhancing its stability and activity .

相似化合物的比较

Gamma-aminobutyric acid (GABA): The parent compound of 3-acetamidobutanoic acid.

N-acetyl-4-aminobutyric acid: Another derivative of gamma-aminobutyric acid with similar properties.

4-Acetamidobutanoic acid: A structural isomer with different biological activities

Uniqueness: this compound is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties. This modification enhances its stability and interaction with biological targets, making it a valuable compound in research and industrial applications .

生物活性

3-Acetamidobutanoic acid, also known as Aceglutamide, is an organic compound with the molecular formula C6H11NO3. It is a derivative of gamma-aminobutyric acid (GABA) and has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and metabolic studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

This compound features a unique chiral configuration that influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or ketones.

- Reduction : Converts the acetamide group to an amine.

- Substitution : Allows for the introduction of other functional groups depending on reaction conditions.

Target Interactions

The primary target of this compound is the N-acylamino acid racemase , an enzyme involved in amino acid metabolism. The interaction with this enzyme suggests that the compound may influence amino acid availability and metabolism within biological systems.

Biochemical Pathways

Research indicates that this compound is involved in several metabolic pathways, particularly those related to:

- Lipid Metabolism : It has been linked to disturbances in hepatic glucolipid metabolism, suggesting a role in lipid homeostasis.

- Amino Acid Metabolism : The compound serves as a precursor in the biosynthesis of certain amino acids and peptides, contributing to cellular processes that require these biomolecules.

Cellular Effects

Studies have shown that this compound can impact cellular functions by:

- Modulating gene expression related to metabolic pathways.

- Influencing reproductive hormone balance, which may have implications for fertility and reproductive health.

Health Implications

Research has associated higher levels of this compound with adverse health outcomes, including increased all-cause mortality and reduced longevity. This correlation highlights the need for further investigation into its long-term effects on health.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Metabolic Studies : A study examining the metabolic profiles of individuals showed that variations in levels of this compound correlated with changes in lipid profiles and glucose metabolism. This suggests its potential as a biomarker for metabolic disorders .

- Therapeutic Applications : Research into neurological disorders has indicated that derivatives of GABA, including this compound, may have therapeutic potential due to their influence on neurotransmitter systems. This opens avenues for developing new treatments for conditions such as anxiety and epilepsy.

Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C6H11NO3 |

| Primary Target | N-acylamino acid racemase |

| Key Biological Pathways | Amino acid metabolism, lipid metabolism |

| Cellular Effects | Modulation of gene expression, impact on reproductive hormones |

| Health Implications | Associated with increased mortality risk |

| Potential Therapeutic Uses | Neurological disorders, metabolic syndrome |

属性

IUPAC Name |

3-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONZZHIQIZBCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623643 | |

| Record name | 3-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136781-39-0 | |

| Record name | 3-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。